![molecular formula C11H22N2O2 B3983677 N-(2-ethylhexyl)-N'-methylethanediamide](/img/structure/B3983677.png)
N-(2-ethylhexyl)-N'-methylethanediamide
Overview
Description
N-(2-ethylhexyl)-N'-methylethanediamide, commonly known as EHEMDA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EHEMDA is a member of the diamide family of compounds that are widely used as extractants in the nuclear fuel cycle. Its synthesis method involves the reaction of 2-ethylhexylamine with N-methyl-1,2-ethanediamine.
Mechanism of Action
The mechanism of action of EHEMDA as an extractant involves the formation of a complex with the metal ions present in the solution. The complex is then extracted into the organic phase, leaving behind the unwanted ions. The selectivity of EHEMDA for certain metal ions is due to the formation of stable complexes with specific ligands. The mechanism of action of EHEMDA as a corrosion inhibitor involves the formation of a protective film on the metal surface, preventing the corrosive agents from attacking the metal.
Biochemical and Physiological Effects
The biochemical and physiological effects of EHEMDA have not been extensively studied. However, some studies have shown that EHEMDA is not toxic to mammalian cells at low concentrations. EHEMDA has also been shown to have low acute toxicity in rats and mice.
Advantages and Limitations for Lab Experiments
EHEMDA has several advantages for lab experiments. It is a highly effective extractant for the separation of metal ions, and it is relatively easy to synthesize. EHEMDA also has a high selectivity for certain metal ions, making it useful for specific applications. However, EHEMDA has some limitations. It is not soluble in water, which can limit its use in aqueous solutions. EHEMDA is also sensitive to oxidation, which can affect its stability and effectiveness.
Future Directions
There are several future directions for the research on EHEMDA. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the investigation of the potential applications of EHEMDA in the treatment of radioactive waste. Additionally, the development of new diamide compounds with improved properties is an area of future research. Finally, the investigation of the biochemical and physiological effects of EHEMDA is an important area of future research for the development of safe and effective applications of this compound.
Scientific Research Applications
EHEMDA has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. It is a highly effective extractant for the separation of actinides and lanthanides from spent nuclear fuel. EHEMDA has also been investigated for its potential use in the treatment of radioactive waste. In addition, EHEMDA has been studied for its potential applications as a corrosion inhibitor and as a surfactant in the petroleum industry.
properties
IUPAC Name |
N'-(2-ethylhexyl)-N-methyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-6-7-9(5-2)8-13-11(15)10(14)12-3/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASOENLSDPYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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